3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile
Description
3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile is a critical intermediate in synthesizing AB928 (Etrumadenant), a dual adenosine A2A/A2B receptor antagonist under clinical investigation for cancer immunotherapy . Structurally, it features a 2-amino-6-chloropyrimidine core linked to a 2-methylbenzonitrile moiety (Figure 1). The chloropyrimidine group enables further functionalization, such as coupling with triazole or pyridinone derivatives, to yield pharmacologically active compounds .
Properties
Molecular Formula |
C12H9ClN4 |
|---|---|
Molecular Weight |
244.68 g/mol |
IUPAC Name |
3-(2-amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile |
InChI |
InChI=1S/C12H9ClN4/c1-7-8(6-14)3-2-4-9(7)10-5-11(13)17-12(15)16-10/h2-5H,1H3,(H2,15,16,17) |
InChI Key |
QFPUUJKZXFTSRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC(=NC(=N2)N)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Suzuki Coupling Route
This method involves the coupling of a boronic ester derivative of 2-methylbenzonitrile with 2-amino-4,6-dichloropyrimidine.
- Step 1: Synthesis of the boronic ester of 2-methylbenzonitrile from 3-bromo-2-methylphenylacetonitrile using Pd(dppf)Cl₂ catalyst.
- Step 2: Suzuki coupling between the boronic ester and 2-amino-4,6-dichloropyrimidine to form the target compound.
This method is detailed in the patent WO2018136700 and related literature, with yields reported to be below 50% for the coupling step, highlighting challenges in the linkage efficiency between the pyrimidine and phenyl rings.
Palladium-Free Protocol
A more recent and scalable approach avoids palladium catalysts, thus reducing cost and metal contamination risks.
- The method involves the direct condensation of 4-aminobenzonitrile with 2,6-dichloropyrimidin-4-amine in iso-butanol solvent under reflux conditions.
- This reaction proceeds via nucleophilic aromatic substitution, replacing the chlorine atom at the 4-position of the pyrimidine ring with the amino group of the benzonitrile.
- The process yields 3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile in approximately 73% isolated yield with high purity (99% by HPLC/MS).
This palladium-free synthesis is reported in Organic Process Research & Development (2020) as a second-generation synthesis route for AB928, where this compound serves as a key intermediate.
Comparative Data Table of Preparation Methods
| Parameter | Palladium-Catalyzed Suzuki Coupling | Palladium-Free Condensation Route |
|---|---|---|
| Starting Materials | Boronic ester of 2-methylbenzonitrile, 2-amino-4,6-dichloropyrimidine | 4-Aminobenzonitrile, 2,6-dichloropyrimidin-4-amine |
| Catalyst | Pd(dppf)Cl₂ | None |
| Solvent | Ethanol or other organic solvents | Iso-butanol |
| Reaction Temperature | Approx. room temperature to moderate heating (varies) | Reflux (~102 °C) |
| Reaction Time | Several hours (varies) | ~20 hours |
| Yield | <50% (coupling step) | ~73% |
| Purity | Not explicitly stated | 99% (HPLC/MS) |
| Scalability | Limited by catalyst cost and metal contamination risk | High, cost-effective, suitable for scale-up |
| Cost Considerations | Higher due to palladium catalyst | Lower, no precious metals required |
Additional Synthetic Details and Notes
- The boronic ester preparation and Suzuki coupling require careful control of reaction conditions to optimize yield and minimize side products.
- The palladium-free method benefits from simpler operational procedures and avoids the need for expensive catalysts or ligand systems.
- Post-reaction workup in the palladium-free method includes cooling, filtration, washing with 2-butanol, and drying under vacuum to obtain high-purity product.
- Bromination and further functionalization of the pyrimidine ring can be performed on this intermediate for downstream synthesis of related compounds.
Research Findings and Practical Implications
- The palladium-free synthetic route has been demonstrated to be a practical and scalable method for industrial production, significantly improving cost-effectiveness and environmental profile.
- The Suzuki coupling method, while useful for structural diversification, suffers from lower yields and higher costs, making it less attractive for large-scale manufacturing.
- The purity and yield data from the palladium-free method support its suitability for pharmaceutical intermediate production, meeting stringent quality requirements.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines and other derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF and toluene. Reaction conditions often involve heating and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antiviral, anticancer, and anti-inflammatory agents.
Materials Science: The compound is used in the design of organic semiconductors and other advanced materials.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and chlorine substituents on the pyrimidine ring play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
AB928 (Etrumadenant)
Structural Differences :
- AB928 replaces the chlorine atom in the intermediate with a triazole-linked pyridine group: 3-[2-amino-6-(1-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]triazol-4-yl)pyrimidin-4-yl]-2-methylbenzonitrile . Pharmacological Activity:
- Dual antagonism of adenosine A2A and A2B receptors (IC50 values < 100 nM for both), enhancing antitumor immune responses . Synthesis:
- AB928 is synthesized via a palladium-free protocol starting from 3-(2-amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile, followed by triazole coupling .
Compound 2-118
Structural Differences :
- Replaces AB928’s triazole with a pyridinone ring: 3-[2-amino-6-[1-[[6-(2-hydroxypropan-2-yl)pyridin-2-yl]methyl]-2-oxo-1,2-dihydropyridin-4-yl]pyrimidin-4-yl]-2-methylbenzonitrile . Pharmacological Activity:
- Retains A2AR antagonism (comparable to AB928) but shows reduced A2BR activity due to altered binding interactions .
Pyrimidine Derivatives from
- Compound 11b: Structure: (2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile. Features a cyanobenzylidene group and fused thiazolo-pyrimidine ring. Yield: 68%; molecular formula C22H17N3O3S .
- Compound 12 :
Alogliptin Impurity 09
- Structure: 2-[(6-Chloro-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]benzonitrile .
- Shares the benzonitrile and chloropyrimidine motifs but lacks the 2-amino group.
- Molecular formula: C13H10ClN3O2 .
Structural and Pharmacological Data Table
Biological Activity
3-(2-Amino-6-chloropyrimidin-4-yl)-2-methylbenzonitrile is a heteroaromatic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with an amino group and a chlorinated position, alongside a benzonitrile moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce cell cycle arrest and apoptosis in cancer cells. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Murine Melanoma B16 | 10 | Induction of G0/G1 phase arrest |
| Human Breast Cancer MCF-7 | 15 | Apoptosis via mitochondrial pathway |
| Human Lung Cancer A549 | 12 | Inhibition of PI3K/Akt signaling |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies suggest that it exhibits notable activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The antimicrobial mechanism may involve disruption of bacterial cell membranes or interference with essential metabolic processes.
Table 2: Antimicrobial Activity Profile
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 µg/mL | High |
| Escherichia coli | 16 µg/mL | Moderate |
| Pseudomonas aeruginosa | 32 µg/mL | Low |
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the G0/G1 phase, preventing cancer cells from proliferating.
- Apoptosis Induction : It activates apoptotic pathways, leading to programmed cell death in malignant cells.
- Antimicrobial Mechanisms : The compound may disrupt bacterial membrane integrity or inhibit critical metabolic pathways essential for bacterial survival.
Case Studies
A study published in Pharmaceutical Research highlighted the effectiveness of pyrimidine derivatives in treating resistant strains of bacteria and their potential as anticancer agents. In vitro assays demonstrated that the compound significantly inhibited the growth of MRSA and showed low toxicity towards normal human cells, indicating a favorable therapeutic index.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
